2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-16-5-4-6-17(13-16)15-26-21-22-11-12-23(21)27(24,25)20-10-9-18-7-2-3-8-19(18)14-20/h2-10,13-14H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLXKQFODUTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the naphthalene and imidazole precursors. The key steps include:
Formation of the Naphthalene Precursor: This involves the sulfonation of naphthalene to introduce the sulfonyl group.
Synthesis of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the naphthalene and imidazole precursors through a sulfanyl linkage, typically using a thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Fluorinated Derivatives
- 2-[(3-Fluorophenyl)methylsulfanyl]-1-(naphthalene-2-sulfonyl)-4,5-dihydroimidazole
- Key Difference : 3-Fluorophenyl vs. 3-methylphenyl in the sulfanyl group.
- Impact : Fluorination increases electronegativity and metabolic stability. The TPSA (83.4 Ų) and molecular weight (400.5 g/mol) are identical to the target compound, but the fluorine atom may enhance binding to electron-deficient biological targets .
Chlorinated Derivatives
- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
Variations in the Sulfonyl Group
Triethoxybenzoyl-Sulfonyl Analog
- 2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole Key Difference: Replacement of naphthalene-2-sulfonyl with 3,4,5-triethoxybenzoyl.
4-Fluorophenylsulfonyl Derivative
- 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Simplified Structural Analogs
Rigidified Derivatives
Tabulated Comparison of Key Properties
Biological Activity
The compound 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole , with CAS number 868217-74-7, is a synthetic derivative of imidazole that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a naphthalene sulfonyl group and a thioether linkage, which are significant for its biological properties.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The compound showed varying activities against Gram-positive and Gram-negative bacteria.
- A study highlighted that compounds with similar structures exhibited MIC values ranging from 31.25 to 1000 µg/mL against Staphylococcus epidermidis, Bacillus subtilis, and Candida spp. .
Table 1: Antimicrobial Activity of Similar Imidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|---|
| Compound A | S. aureus | 62.5 | 125 | Bactericidal |
| Compound B | B. subtilis | 31.25 | 62.5 | Bactericidal |
| Compound C | E. coli | 250 | 500 | Bacteriostatic |
Anticancer Activity
The imidazole ring is known for its role in various biological systems, including interactions with enzymes and receptors. The compound's anticancer properties were evaluated through in vitro assays against several cancer cell lines:
- Cytotoxicity Assays : The MTT assay was employed to assess the cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The results indicated that the compound could inhibit cell proliferation effectively .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings were shown to influence the cytotoxicity, with specific groups enhancing activity .
Table 2: Cytotoxic Effects of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | HT-29 | 10 |
| Compound E | Jurkat | 15 |
| Compound F | MCF-7 (breast cancer) | 20 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Imidazole derivatives can act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
- Intercalation : The planar structure of the naphthalene moiety allows for intercalation into DNA, potentially disrupting replication processes.
Case Studies
- Antibacterial Study : A research group synthesized various imidazole derivatives and tested their antibacterial efficacy against clinical isolates of S. aureus. They found that modifications at specific positions significantly enhanced activity .
- Anticancer Evaluation : Another study focused on a series of naphthalene-containing imidazoles, revealing potent antiproliferative effects against multiple cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Q & A
Q. Critical Factors for Yield Optimization :
- Temperature : Lower temperatures reduce sulfonate ester formation during sulfonylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Catalysts : Phase-transfer catalysts improve thioalkylation efficiency .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer :
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Identifies protons on the imidazole ring (δ 3.2–3.8 ppm for dihydro protons) and aromatic substituents (δ 6.5–8.5 ppm) .
- ¹³C NMR : Confirms sulfonyl (C-SO₂, δ 125–135 ppm) and thioether (C-S, δ 40–50 ppm) linkages .
IR Spectroscopy : Detects sulfonyl S=O stretching (~1350 cm⁻¹) and imidazole C=N stretching (~1600 cm⁻¹) .
Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Advanced: How can researchers employ Design of Experiments (DoE) to optimize the synthesis of this compound?
Methodological Answer :
DoE reduces trial-and-error inefficiency by systematically varying parameters:
Factorial Design : Test interactions between temperature, solvent polarity, and reagent stoichiometry .
Response Surface Methodology (RSM) : Model yield as a function of pH and reaction time, identifying optimal ranges .
Case Study : A 2³ factorial design for sulfonylation showed that yield peaks at 5°C, 1.2 eq sulfonyl chloride, and DMF as solvent (Table 1) .
Q. Table 1: DoE Results for Sulfonylation Optimization
| Parameter | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 0 | 10 | 5 |
| Sulfonyl Chloride (eq) | 1.0 | 1.5 | 1.2 |
| Solvent | THF | DMF | DMF |
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer :
Contradictions often arise from:
Substituent Effects : The 3-methylphenyl group may enhance membrane permeability compared to bulkier analogs, altering antimicrobial efficacy .
Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to ensure comparability .
Structural Confirmation : Re-evaluate purity via HPLC to rule out impurities masking true activity .
Example : A study reporting low antifungal activity used a compound with <95% purity (HPLC), while a follow-up with >99% purity showed 10x higher efficacy .
Advanced: What computational methods predict the compound’s reactivity and interactions with biological targets?
Q. Methodological Answer :
Quantum Mechanical Calculations :
- DFT : Models electronic effects of the naphthalene sulfonyl group on charge distribution, explaining regioselectivity in substitution reactions .
- Reaction Pathway Analysis : Identifies intermediates in imidazole ring formation, guiding catalyst selection .
Molecular Docking : Predicts binding affinity to enzymes (e.g., cytochrome P450) by simulating interactions with the sulfonyl and thioether groups .
Advanced: How do electronic effects of substituents influence the compound’s chemical reactivity?
Q. Methodological Answer :
Electron-Withdrawing Groups (EWGs) : The naphthalene sulfonyl group stabilizes negative charges in intermediates, accelerating nucleophilic substitutions .
Electron-Donating Groups (EDGs) : The 3-methylphenyl group increases electron density on the imidazole ring, enhancing susceptibility to electrophilic attack .
Q. Table 2: Substituent Effects on Reaction Rates
| Substituent | Electronic Effect | Rate Constant (k, s⁻¹) |
|---|---|---|
| Naphthalene sulfonyl | EWG | 2.5 × 10⁻³ |
| 3-Methylphenyl | EDG | 1.8 × 10⁻³ |
Basic: What are the key considerations in designing biological assays for this compound?
Q. Methodological Answer :
Target Selection : Prioritize enzymes (e.g., kinases) with known sensitivity to imidazole derivatives .
Solubility : Use DMSO stocks (<1% v/v) to avoid cytotoxicity .
Controls : Include reference inhibitors (e.g., clotrimazole for antifungal assays) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
